Valacyclovir-d8 Hydrochloride

描述

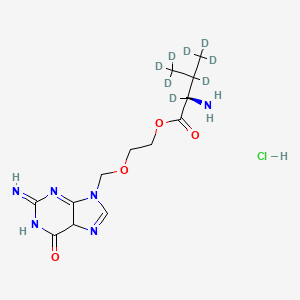

Valacyclovir-d8 Hydrochloride is a deuterated form of Valacyclovir Hydrochloride, an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex and herpes zoster. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Valacyclovir-d8 Hydrochloride typically involves the condensation of N-protected Valine with Acyclovir in the presence of 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF). The reaction yields protected Valacyclovir, which is then deprotected to obtain Valacyclovir Hydrochloride .

Industrial Production Methods

Industrial production of Valacyclovir Hydrochloride involves similar synthetic routes but on a larger scale. The process includes crystallization from hydro-alcoholic solutions to obtain hydrated forms of Valacyclovir Hydrochloride .

化学反应分析

Types of Reactions

Valacyclovir-d8 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Heptavalent alkaline permanganate is used as an oxidizing agent.

Hydrolysis: Enzymatic hydrolysis by valacyclovir hydrolase.

Major Products

Oxidation: Oxidative products of Valacyclovir Hydrochloride.

Hydrolysis: Acyclovir and L-valine.

科学研究应用

Analytical Applications

Valacyclovir-d8 hydrochloride serves as an internal standard in various analytical methods aimed at quantifying valacyclovir in biological samples.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

A notable study developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining valacyclovir levels in human plasma. Valacyclovir-d8 was utilized as an internal standard to improve the accuracy and precision of the measurements. The method demonstrated a linear response over a concentration range of 0.5–700 ng/mL, with limits of detection and quantification at 0.2 pg/mL and 0.5 ng/mL, respectively . This method has significant implications for bioequivalence studies and therapeutic drug monitoring.

| Parameter | Value |

|---|---|

| Linear Range | 0.5 – 700 ng/mL |

| Limit of Detection | 0.2 pg/mL |

| Limit of Quantification | 0.5 ng/mL |

| Within-run Precision | 0.7% - 3.5% |

| Between-run Precision | 3.1% - 4.7% |

Neurotoxicity Associated with Valacyclovir

A case report highlighted neurotoxicity in a patient with end-stage renal disease who received standard doses of valacyclovir without renal adjustment. The patient exhibited acute neurological symptoms after three doses, which resolved following hemodialysis . This case underscores the importance of dose adjustment in patients with renal impairment and highlights the potential for valacyclovir-induced neurotoxicity.

Efficacy in Herpes Zoster Treatment

Research comparing valacyclovir to acyclovir for treating herpes zoster demonstrated that both medications are effective; however, valacyclovir's higher bioavailability may offer advantages in certain clinical scenarios . A systematic review indicated that while both treatments had similar outcomes regarding ocular complications and pain management, valacyclovir could potentially reduce the frequency of administration due to its pharmacokinetic properties.

Pharmacokinetics and Mechanism of Action

Valacyclovir is an esterified prodrug of acyclovir, characterized by improved oral bioavailability compared to acyclovir itself. Upon administration, it is rapidly converted into acyclovir through enzymatic hydrolysis in the intestine and liver . The pharmacokinetic profile allows for effective treatment regimens that can be tailored to individual patient needs, particularly in immunocompromised populations.

Future Research Directions

The applications of this compound extend beyond current clinical uses into innovative research avenues:

- Viral Pathogenesis Studies : Understanding how modified forms like valacyclovir-d8 can affect viral replication dynamics.

- Longitudinal Studies : Investigating long-term effects and safety profiles in diverse populations.

- Combination Therapies : Exploring synergies with other antiviral agents to enhance therapeutic efficacy against resistant viral strains.

作用机制

Valacyclovir-d8 Hydrochloride is rapidly converted to Acyclovir in the body. Acyclovir is phosphorylated by viral thymidine kinase and subsequently by cellular enzymes to form Acyclovir triphosphate. This compound competitively inhibits viral DNA polymerase, terminating the growing viral DNA chain and inactivating the viral DNA polymerase .

相似化合物的比较

Similar Compounds

Acyclovir: The active form of Valacyclovir, used to treat herpes infections.

Famciclovir: Another antiviral drug used to treat herpes infections.

Ganciclovir: Used to treat cytomegalovirus infections.

Uniqueness

Valacyclovir-d8 Hydrochloride’s deuterated form allows for detailed pharmacokinetic studies, providing insights into the drug’s metabolic pathways and improving the understanding of its mechanism of action .

生物活性

Valacyclovir-d8 hydrochloride is a deuterated derivative of valacyclovir, an antiviral medication primarily used for treating infections caused by herpes viruses. This compound exhibits significant biological activity, particularly against herpes simplex virus types 1 and 2, as well as varicella-zoster virus. The incorporation of deuterium enhances its stability and allows for precise tracking in pharmacokinetic studies.

Valacyclovir-d8 functions as a prodrug that is rapidly converted into acyclovir upon administration. Acyclovir acts as a nucleoside analog, selectively inhibiting viral DNA synthesis by competing with natural nucleotides for incorporation into viral DNA. This mechanism effectively prevents viral replication, making it a critical agent in managing herpes virus infections.

Pharmacokinetics and Efficacy

The pharmacokinetic profile of valacyclovir-d8 indicates that it has improved bioavailability compared to acyclovir. Upon oral administration, valacyclovir is converted to acyclovir, which is then phosphorylated to its active form. Studies have shown that valacyclovir increases acyclovir bioavailability by three- to fivefold relative to traditional oral acyclovir formulations .

Table 1: Comparison of Valacyclovir and Acyclovir

| Parameter | Valacyclovir | Acyclovir |

|---|---|---|

| Bioavailability | 54-70% | 15-30% |

| Dosage Form | Oral (tablets) | Oral (tablets), IV |

| Active Metabolite | Acyclovir | Acyclovir |

| Frequency of Dosing | Once daily | Multiple times daily |

Efficacy in Suppressing Recurrent Genital Herpes

In a clinical trial involving 127 subjects with recurrent genital herpes, valacyclovir hydrochloride was administered at a dose of 500 mg once daily. Results showed that after three months of treatment, 81% of subjects were free from recurrences, with rates remaining high throughout the study duration . This demonstrates the efficacy of valacyclovir in reducing the frequency of herpes outbreaks.

Case Studies on Renal Effects

A case report highlighted acute renal injury in a patient treated with valacyclovir hydrochloride, indicating potential nephrotoxicity associated with its use . The patient exhibited signs of renal tubular injury following administration, underscoring the necessity for monitoring renal function during treatment.

Research Findings on Viral Shedding

Research has also explored the impact of valacyclovir on human herpesvirus-8 (HHV-8) shedding. In a study involving HIV-positive individuals, valacyclovir treatment resulted in an 18% reduction in HHV-8 shedding frequency compared to placebo . This suggests that valacyclovir may have broader implications beyond herpes simplex virus management.

Summary of Biological Activity

This compound demonstrates significant antiviral activity through its metabolite acyclovir, primarily targeting herpes viruses. Its enhanced pharmacokinetic properties and efficacy in clinical settings make it a valuable tool in antiviral therapy. However, clinicians should remain vigilant regarding potential side effects, including renal complications.

属性

IUPAC Name |

2-[(2-amino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20);1H/t8-,9?;/m0./s1/i1D3,2D3,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPUKVUXOHYUFY-XKJQTPRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。